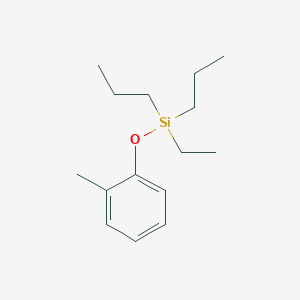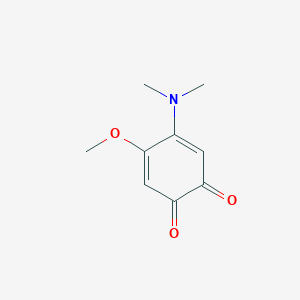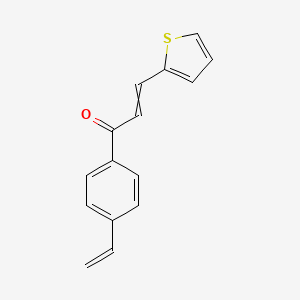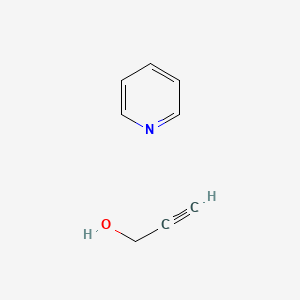
Ethyl(2-methylphenoxy)dipropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-methylphenoxy)dipropylsilane is an organosilicon compound characterized by the presence of an ethyl group, a 2-methylphenoxy group, and two propyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenoxy)dipropylsilane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the reaction between 2-methylphenol and ethyl dipropylchlorosilane in the presence of a strong base such as sodium hydride or potassium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a strong base like sodium hydride or potassium hydride.
Major Products Formed
Oxidation: Formation of phenolic derivatives and silanol compounds.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Ethyl(2-methylphenoxy)dipropylsilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl(2-methylphenoxy)dipropylsilane involves its interaction with molecular targets through its phenoxy and silane groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the incorporation of the compound into different molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
- Phenoxytrimethylsilane
- Ethylphenoxydimethylsilane
- 2-Methylphenoxytriethylsilane
Uniqueness
Ethyl(2-methylphenoxy)dipropylsilane is unique due to the presence of both ethyl and propyl groups attached to the silicon atom, along with the 2-methylphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
59646-04-7 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
ethyl-(2-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C15H26OSi/c1-5-12-17(7-3,13-6-2)16-15-11-9-8-10-14(15)4/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
LKOIMNIAQOSRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CC)(CCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)








![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
